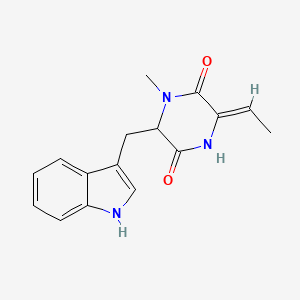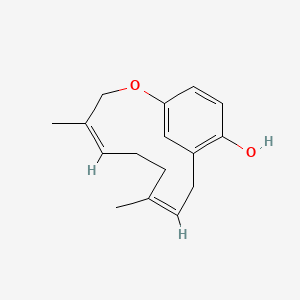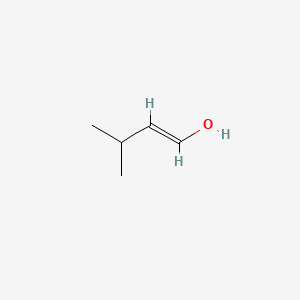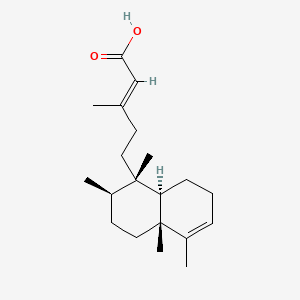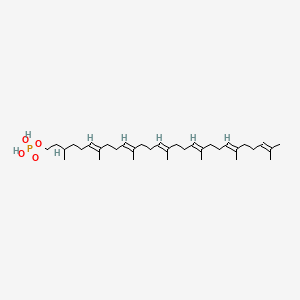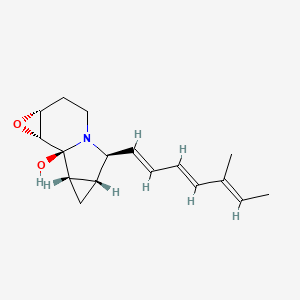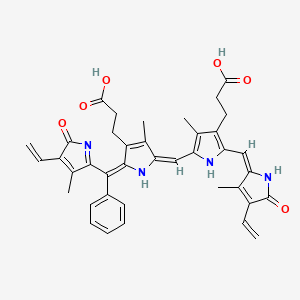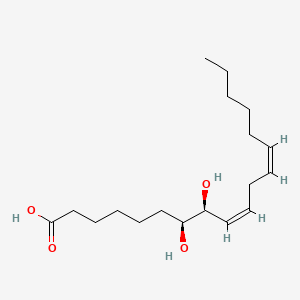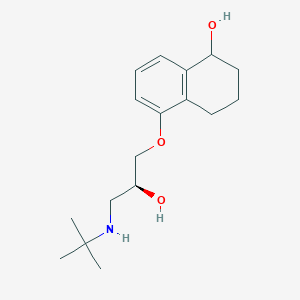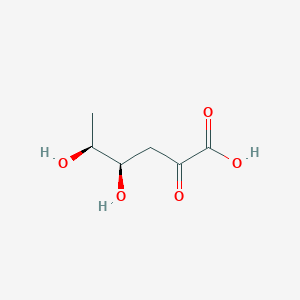
2-dehydro-3-deoxy-L-rhamnonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-dehydro-3-deoxy-L-rhamnonic acid is a ketoaldonic acid that is rhamnonic acid which is lacking the 3-hydroxy group, has a keto group at the 2-position and L-configuration. It is a ketoaldonic acid and a hexonic acid. It derives from a rhamnonic acid. It is a conjugate acid of a 2-dehydro-3-deoxy-L-rhamnonate.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Structural Studies
2-Dehydro-3-deoxy-L-rhamnonic acid is related to various enzymatic activities and structural studies. The enzyme l-rhamnonate dehydratase (RhamD) displays promiscuous substrate specificity and is involved in the dehydration of l-rhamnonate into 2-dehydro-3-deoxy-L-rhamnonic acid. This process is significant in the metabolism of certain sugars and involves intricate enzyme structures and mechanisms (Rakus et al., 2008).
Microbial Metabolism
Microorganisms such as the fungus Pullularia pullulans and the archaeon Haloferax volcanii utilize pathways involving 2-dehydro-3-deoxy-L-rhamnonic acid for the degradation of L-rhamnose. These pathways lead to the production of various metabolic intermediates, indicating a non-phosphorylative approach to L-rhamnose metabolism (Rigo et al., 1985); (Reinhardt et al., 2019).
Chemical Synthesis and Derivatives
Research into the synthesis of derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid, closely related to 2-dehydro-3-deoxy-L-rhamnonic acid, has been explored. These derivatives have shown activity against neuraminidases from various sources, which is pivotal in understanding enzyme inhibition and potential therapeutic applications (Meindl et al., 1974).
Biological Role in Bacteria and Plants
2-Dehydro-3-deoxy-L-rhamnonic acid plays a role in the biosynthesis of cell wall components in bacteria and plants. The Rhamnose pathway, crucial in many pathogenic bacteria, involves enzymes for which 2-dehydro-3-deoxy-L-rhamnonic acid is a significant substrate or product. Similarly, in plants, certain pectic polysaccharides like rhamnogalacturonan-II (RG-II) involve metabolites closely related to this compound (Giraud & Naismith, 2000).
Propiedades
Nombre del producto |
2-dehydro-3-deoxy-L-rhamnonic acid |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(4R,5S)-4,5-dihydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4+/m0/s1 |
Clave InChI |
FRIWJYNKZPJVRL-IUYQGCFVSA-N |
SMILES isomérico |
C[C@@H]([C@@H](CC(=O)C(=O)O)O)O |
SMILES canónico |
CC(C(CC(=O)C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
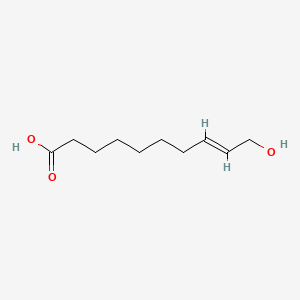
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)
